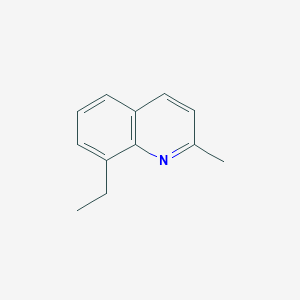

8-Ethyl-2-methylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

Quinoline, a heterocyclic aromatic organic compound, is a cornerstone in the field of medicinal chemistry and materials science. nih.govnumberanalytics.comdoi.org Its structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets. nih.govbohrium.com This versatility has made quinoline and its derivatives the subject of extensive research, leading to their use in a wide array of applications. nih.govnumberanalytics.com

In medicinal chemistry, the quinoline nucleus is a key component in numerous pharmaceuticals. nih.govdoi.org It is found in antimalarial drugs like quinine (B1679958) and chloroquine, as well as in antibacterial, anticancer, and anti-inflammatory agents. nih.govdoi.orgnih.gov The ability to modify the quinoline structure at various positions allows chemists to fine-tune the pharmacological properties of these molecules, enhancing their efficacy and selectivity. orientjchem.org Researchers continue to explore new quinoline-based compounds for the treatment of a multitude of diseases, including Alzheimer's and various parasitic infections. nih.gov

Beyond medicine, quinoline derivatives are integral to the development of dyes, solvents for resins and terpenes, and agrochemicals such as fungicides and herbicides. numberanalytics.comwikipedia.orgwikipedia.org Their unique electronic and photophysical properties also make them valuable in materials science for creating compounds with specific optical and electrical characteristics. numberanalytics.com

Rationale for Dedicated Academic Investigation of 8-Ethyl-2-methylquinoline

The specific academic interest in this compound stems from its status as a substituted quinoline. The introduction of an ethyl group at the 8-position and a methyl group at the 2-position of the quinoline core creates a unique chemical entity with distinct properties and potential applications. The positions and nature of these alkyl substituents can significantly influence the molecule's steric and electronic characteristics.

This particular substitution pattern makes this compound a valuable building block in organic synthesis. Researchers can utilize the functional groups and the specific stereochemistry of this compound to construct more complex molecules. For instance, derivatives such as this compound-3-carboxylic acid and this compound-4-carboxylic acid are subjects of scientific interest, indicating the utility of the this compound core in creating new chemical entities for further study. sigmaaldrich.comscbt.com

Historical Developments in Quinoline Chemistry Pertinent to this compound Studies

The synthesis of quinolines dates back to 1834 when it was first extracted from coal tar. nih.govwikipedia.org Since then, numerous named reactions have been developed to construct the quinoline ring system, several of which are pertinent to the synthesis of substituted quinolines like this compound.

One of the earliest and most well-known methods is the Skraup synthesis , developed in 1880. numberanalytics.com This reaction typically involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). numberanalytics.comwikipedia.org A variation of this is the Doebner-von Miller reaction , which utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. wikipedia.orgacs.org This method is particularly relevant for producing substituted quinolines.

Another significant method is the Combes quinoline synthesis , first reported in 1888. wikipedia.orgwikiwand.com This reaction involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org It is often used to prepare 2,4-substituted quinolines. wikipedia.orgiipseries.org The mechanism involves the formation of a Schiff base intermediate, followed by an acid-catalyzed ring closure. wikipedia.org

The Friedländer synthesis , dating back to 1882, is another classic method where a 2-aminoaryl aldehyde or ketone reacts with a compound containing a methylene (B1212753) group alpha to a carbonyl group. nih.goviipseries.org These historical methods, and their modern variations, provide the foundational chemical knowledge for the targeted synthesis of specifically substituted quinolines like this compound in a laboratory setting. iipseries.org

Interactive Data Tables

Below are tables detailing some of the known properties of this compound and its derivatives.

Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72804-93-4 | glpbio.comcalpaclab.com |

| Molecular Formula | C12H13N | calpaclab.comchemspider.com |

| Molecular Weight | 171.24 g/mol | calpaclab.com |

Properties of this compound Derivatives

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| This compound-3-carboxylic acid | C13H13NO2 | 215.25 | 948291-31-4 |

| 8-Ethyl-4-hydroxy-2-methylquinoline | C12H13NO | 187.24 | 63136-23-2 |

| This compound-4-carboxylic acid | C13H13NO2 | 215.25 | Not Available |

Data sourced from multiple chemical databases. sigmaaldrich.comscbt.comalfa-chemistry.comcalpaclab.com

Structure

3D Structure

Properties

CAS No. |

72804-93-4 |

|---|---|

Molecular Formula |

C12H13N |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

8-ethyl-2-methylquinoline |

InChI |

InChI=1S/C12H13N/c1-3-10-5-4-6-11-8-7-9(2)13-12(10)11/h4-8H,3H2,1-2H3 |

InChI Key |

ZPVSAUSAHRIAQM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=C1N=C(C=C2)C |

Origin of Product |

United States |

Chemical Transformations and Reactivity Studies of 8 Ethyl 2 Methylquinoline and Its Analogs

Electrophilic Aromatic Substitution Patterns on the 8-Ethyl-2-methylquinoline Ring System

The quinoline (B57606) nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. Reactions typically require forcing conditions, and the substitution pattern is highly dependent on the reaction conditions, particularly the acidity of the medium. In strongly acidic conditions, the quinoline nitrogen is protonated, further deactivating the pyridine (B92270) ring and directing substitution to the benzene (B151609) ring.

For this compound, electrophilic attack is predicted to occur on the carbocyclic (benzene) ring. Studies on related 7-alkylquinolines have shown that nitration, a classic electrophilic aromatic substitution, selectively yields the 8-nitro derivative as the major product. brieflands.comsemanticscholar.org For instance, the nitration of a mixture of 7-methyl- and 5-methylquinoline (B1294701) with fuming nitric acid and concentrated sulfuric acid resulted in the selective formation of 7-methyl-8-nitroquinoline. brieflands.com Similarly, nitration of 7-ethylquinoline (B1616307) also yields the 8-nitro product. semanticscholar.org Based on these findings, the nitration of this compound is expected to proceed at the C5 or C7 position, as the C8 position is already substituted. The directing effects of the alkyl groups (ortho-, para-directing) and the deactivating effect of the protonated quinolinium ion would influence the final regiochemical outcome, with substitution at C5 being a likely result.

Direct nitration of 8-(alkyl)-2-methylquinolines has been shown to require elevated temperatures (at least 70 °C) and extended reaction times to achieve high yields. nih.gov For example, the synthesis of 8-(tert-butyl)-2-methyl-5-nitroquinoline was achieved through direct nitration. nih.gov This indicates that electrophilic substitution on the this compound ring is feasible but requires vigorous conditions, with the nitro group entering the benzene ring.

Nucleophilic Substitution Reactions on Substituted Quinolines (e.g., at C-2, C-4 positions)

The C-2 and C-4 positions of the quinoline ring are electron-deficient and thus susceptible to nucleophilic attack, particularly when a good leaving group such as a halogen is present. iipseries.orgiust.ac.ir

The 2-methyl group in this compound is not a leaving group itself, but it can influence reactivity. The protons of the C2-methyl group are acidic and can be abstracted by a strong base, generating a carbanion. nih.gov This nucleophilic center can then react with various electrophiles. For instance, the methyl group of 2-methylquinolines can be alkylated in the presence of a Ru/In dual catalyst. oup.com It can also undergo condensation reactions with aldehydes, such as benzaldehyde, to form styryl derivatives. researchgate.net

If a leaving group were introduced at the C-4 position (e.g., 4-chloro-8-ethyl-2-methylquinoline), it would be highly susceptible to nucleophilic aromatic substitution (SNAr). A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace the C-4 halogen. thieme-connect.commdpi.comysu.amrsc.orgresearchgate.net For example, 4-chloroquinolines react with sulfur nucleophiles and 1,2,4-triazole (B32235) to yield the corresponding substituted products. ysu.amresearchgate.net The reactivity at the C-2 position is generally lower than at C-4 for nucleophilic substitution. researchgate.net However, the presence of an activating group, such as an ethylthio group at C-2, can facilitate further substitution at that position. mdpi.com

Oxidative Chemical Reactions of this compound Derivatives (e.g., Ozonization, Side-Chain Oxidation)

The quinoline ring and its alkyl substituents can undergo various oxidative transformations depending on the oxidant and reaction conditions.

Ozonolysis: Ozone is a powerful oxidant that can cleave the quinoline ring system. The primary attack is typically on the electron-rich benzene ring, leading to the formation of pyridine-2,3-dicarboxylic acid after oxidative work-up. sciencemadness.orgrsc.org Studies on quinoline itself show that ozonolysis in a continuous flow reactor, followed by work-up with hydrogen peroxide, yields pyridine-2,3-dicarboxylic acid with high efficiency. rsc.orgdntb.gov.uarsc.org The reaction proceeds via the formation of a diozonide on the benzene ring. researchgate.net Electron-donating groups on the benzene ring can influence the reaction course, but cleavage of the carbocyclic ring remains the dominant pathway. For this compound, ozonolysis would be expected to cleave the benzene ring, yielding a substituted pyridine-2,3-dicarboxylic acid.

Side-Chain Oxidation: The alkyl substituents on the quinoline ring can be selectively oxidized. The 2-methyl group is particularly reactive and can be oxidized to a formyl group or a carboxylic acid. youtube.comsci-hub.se Oxidation of 2-methylquinolines to the corresponding 2-formylquinolines has been achieved using reagents like PIDA (phenyliodine diacetate) under microwave irradiation. sci-hub.se Further oxidation to the carboxylic acid (quinaldic acid) is also possible.

The ethyl group at the C-8 position can also be oxidized. Palladium-catalyzed aerobic oxidation of 8-methylquinolines in the presence of acetic anhydride (B1165640) regioselectively produces 8-quinolylmethyl acetates. researchgate.net This method demonstrates the selective functionalization of the C-H bonds of the alkyl group at the 8-position. It is plausible that the ethyl group in this compound could undergo similar oxidation at the benzylic position to yield the corresponding acetate (B1210297) or, under different conditions, a ketone or carboxylic acid.

| Oxidation Type | Substrate Example | Reagent(s) | Product(s) | Reference(s) |

| Ozonolysis | Quinoline | 1. O₃, 2. H₂O₂ | Pyridine-2,3-dicarboxylic acid | rsc.org, rsc.org |

| Ozonolysis | 8-Nitroquinoline | 1. O₃, 2. H₂O₂ | Pyridine-2,3-dicarboxylic acid | rsc.org, rsc.org |

| Side-Chain Oxidation | 2-Methylquinoline (B7769805) | PIDA, DMSO, MW | 2-Formylquinoline | sci-hub.se |

| Side-Chain Oxidation | 8-Methylquinoline (B175542) | Pd(OAc)₂, O₂, AcOH-Ac₂O | 8-Quinolylmethyl acetate | researchgate.net |

Reductive Chemical Transformations of this compound

The reduction of the quinoline ring system can lead to various hydrogenated products, primarily 1,2,3,4-tetrahydroquinolines or, under more forcing conditions, decahydroquinolines. The choice of catalyst and reaction conditions is crucial for controlling the chemo- and regioselectivity of the hydrogenation.

Catalytic hydrogenation is the most common method for reducing quinolines. Various transition metal catalysts, including rhodium, ruthenium, iridium, and gold, have been employed. dicp.ac.cn

Ruthenium Catalysts: A highly efficient catalytic system using [Ru(p-cymene)Cl₂]₂/I₂ has been developed for the hydrogenation of quinolines. dicp.ac.cn This system achieves complete conversion of 2-methylquinoline to 1,2,3,4-tetrahydro-2-methylquinoline at room temperature and high substrate-to-catalyst ratios. dicp.ac.cn

Iridium Catalysts: Iridium complexes are also effective for the transfer hydrogenation of quinolines using hydrogen donors like 2-propanol. dicp.ac.cn

Gold Catalysts: Supported gold catalysts (e.g., Au/HSA-TiO₂) have shown remarkable activity and selectivity for the hydrogenation of various substituted quinolines to their corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivatives, often leaving other functional groups intact. acs.org

Cobalt Catalysts: A cobalt-amido cooperative catalyst has been used for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia (B1221849) borane (B79455) as the hydrogen source at room temperature. nih.gov

An alternative approach is electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor, which can reduce quinolines to tetrahydroquinolines under mild conditions. beilstein-journals.org

For this compound, these methods would be expected to selectively reduce the pyridine ring to afford 8-ethyl-2-methyl-1,2,3,4-tetrahydroquinoline. Interestingly, some catalytic systems, such as Ru(η³-methallyl)₂(cod)–PhTRAP, can achieve unusual chemoselectivity, reducing the carbocyclic ring of 8-substituted quinolines to give 5,6,7,8-tetrahydroquinolines. rsc.org

| Catalyst System | Substrate Example | Product | Selectivity | Reference(s) |

| [Ru(p-cymene)Cl₂]₂/I₂ | 2-Methylquinoline | 1,2,3,4-Tetrahydro-2-methylquinoline | Pyridine Ring | dicp.ac.cn |

| Au/HSA-TiO₂ | Quinolines | 1,2,3,4-Tetrahydroquinolines | Pyridine Ring | acs.org |

| Cobalt-amido complex | Quinolines | 1,2-Dihydroquinolines | Pyridine Ring (Partial) | nih.gov |

| Ru(η³-methallyl)₂(cod)–PhTRAP | 8-Substituted Quinolines | 5,6,7,8-Tetrahydroquinolines | Benzene Ring | rsc.org |

Functional Group Interconversions on the Ethyl and Methyl Substituents

The alkyl substituents on the this compound scaffold offer sites for further chemical modification.

The 2-methyl group is particularly reactive due to the acidifying effect of the adjacent ring nitrogen. As mentioned previously, it can undergo deprotonation to form a nucleophile, which can then participate in various C-C bond-forming reactions.

Alkylation: The methyl group can be alkylated with olefins using a Ru(II) or Rh(III) catalyst via C(sp³)–H activation. conferenceproceedings.international

Condensation: It readily condenses with aldehydes (e.g., benzaldehyde) in the presence of catalysts like zinc chloride or p-toluenesulfonamide (B41071) to form (E)-2-styrylquinolines. researchgate.net

Reaction with Nitriles: A complex reaction between 2-methylquinoline and 3-phenylprop-2-ynenitrile in the presence of KOH leads to double functionalization at both the nitrogen atom and the methyl group. osti.govresearchgate.net

The 8-ethyl group, being attached to the benzene ring, has a benzylic position that is also susceptible to functionalization, primarily through free-radical or metal-catalyzed pathways.

Oxidation: As discussed in section 3.3, the benzylic methylene (B1212753) group of the ethyl substituent can be oxidized.

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS), would likely introduce a bromine atom at the benzylic position (the carbon attached to the quinoline ring).

C-H Activation: As detailed in the next section, the C(sp³)–H bonds of the 8-ethyl group are prime targets for metal-catalyzed functionalization.

Metal-Catalyzed Organic Transformations Involving the this compound Scaffold

The quinoline nitrogen atom can act as a powerful directing group in transition-metal-catalyzed C-H activation reactions, enabling highly regioselective functionalization of the quinoline scaffold. nih.govrsc.org

The C-H bonds at the C8-position of the quinoline ring are particularly well-positioned for activation via the formation of a stable, five-membered metallacyclic intermediate. For 8-alkylquinolines like this compound, this directing effect can be extended to activate the C(sp³)–H bonds of the alkyl substituent. conferenceproceedings.internationalacs.org

Numerous studies have demonstrated the power of this approach for the selective functionalization of 8-alkylquinolines.

Alkylation and Arylation: The methyl and ethyl groups at the C8 position can be alkylated with maleimides or olefins and arylated with arylboronic acids using cobalt(III), rhodium(III), or ruthenium(II) catalysts. conferenceproceedings.internationalacs.org

Amidation: Catalytic enantioselective amidation of the methylene C(sp³)–H bonds of 8-ethylquinolines has been achieved using a Cp*Rh(III)/chiral carboxylic acid hybrid system, demonstrating the potential for asymmetric synthesis. nih.govmdpi.com

Indolation: A Rh(III)-catalyzed reaction of 8-methylquinolines with 2-alkynylanilines proceeds via C(sp³)–H activation to afford indole-tethered quinoline derivatives. nih.gov

Hydroxylation and Other Functionalizations: The quinoline nitrogen can direct the ortho-C-H hydroxylation of aromatic rings under copper(II) catalysis. acs.org This directing ability can also be harnessed for other functionalizations like cyanation, nitration, and halogenation at the ortho position of a C8-aryl substituent. acs.org

These directed C-H functionalization strategies provide a powerful and atom-economical route to elaborate the structure of this compound, introducing new functional groups with high regioselectivity at the C8-ethyl substituent.

| Transformation | Catalyst/Reagents | Functionalized Position | Product Type | Reference(s) |

| Alkylation | CpCo(III) / Maleimides | C8-Alkyl (C(sp³)–H) | Alkylated 8-alkylquinoline | conferenceproceedings.international |

| Arylation | Ru(II) / Arylboronic acids | C8-Methyl (C(sp³)–H) | Arylated 8-methylquinoline | conferenceproceedings.international |

| Amidation | CpRh(III) / Chiral Acid | C8-Ethyl (Methylene C(sp³)–H) | Chiral amidated 8-ethylquinoline (B27807) | nih.gov |

| Indolation | Cp*Rh(III) / 2-Alkynylanilines | C8-Methyl (C(sp³)–H) | 8-(Indol-3-yl)methyl-quinoline | nih.gov |

Cross-Coupling Reaction Pathways

The functionalization of the this compound scaffold and its analogs through cross-coupling reactions represents a significant avenue for the synthesis of novel derivatives with tailored electronic and steric properties. These reactions, predominantly catalyzed by transition metals like palladium and rhodium, enable the formation of new carbon-carbon and carbon-heteroatom bonds at various positions on the quinoline core and its alkyl substituents. Research in this area has focused on leveraging the inherent reactivity of the quinoline system and developing catalytic methods for selective C-H activation and functionalization.

Palladium-catalyzed cross-coupling reactions are instrumental in modifying the quinoline core. For instance, the Suzuki-Miyaura coupling has been successfully employed to introduce aryl groups onto quinoline derivatives. A notable example involves the reaction of 4-Bromo-6-ethyl-2-methylquinoline (B1517401) with arylboronic acids. This transformation highlights the utility of pre-functionalized quinolines as building blocks for more complex structures. The reaction proceeds under standard Suzuki-Miyaura conditions, demonstrating the robustness of this method for derivatizing the quinoline skeleton.

Detailed findings from the Suzuki-Miyaura coupling of a 4-bromo-6-ethyl-2-methylquinoline analog are presented below:

| Catalyst | Base | Temperature (°C) | Reaction Time (hours) | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | 80 | 24 | 4-Aryl-6-ethyl-2-methylquinoline | 75 |

Beyond the functionalization of the heterocyclic core, significant research has been directed towards the activation and subsequent cross-coupling at the C(sp³)–H bonds of the alkyl groups on the quinoline ring. This approach offers a direct method for elaborating the side chains without the need for pre-installation of a functional group. Rhodium-catalyzed reactions have proven particularly effective for this purpose.

The table below summarizes the key aspects of the rhodium-catalyzed C(sp³)–H alkylation of 8-alkylquinolines:

| Substrate | Coupling Partner | Catalyst System | Key Feature | Product Type | Reference |

| 8-Methylquinolines | Maleimides | Rhodium(III) | First catalytic functionalization of sp³ C–H bonds with maleimides | 8-(Succinimide-substituted)methylquinolines | acs.org |

| 8-Ethylquinolines | α,β-Unsaturated Carbonyls | Rhodium(III)/Chiral Carboxylic Acid | Enantioselective C(sp³)–H Alkylation | Chiral alkylated 8-ethylquinoline derivatives | acs.org |

Furthermore, the Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, has been explored in the context of quinoline chemistry. While specific examples detailing the Heck reaction on this compound are not prevalent, studies on related systems, such as the use of 8-methylquinoline-based palladacycles as catalysts in Heck reactions, underscore the relevance of this methodology. psu.edu These palladacycles have been shown to be efficient pre-catalysts for carbon-carbon bond formation. psu.edu

The regioselectivity of cross-coupling reactions on di-substituted quinolines, such as dihaloquinolines, has also been investigated, providing valuable insights for the selective functionalization of multi-substituted quinoline systems through reactions like Sonogashira, Stille, and Suzuki couplings. nih.gov These studies are crucial for designing synthetic routes to complex quinoline derivatives where precise control over the reaction site is necessary.

Coordination Chemistry of 8 Ethyl 2 Methylquinoline and Its Derivatives As Ligands

Ligand Design Principles and Diverse Coordination Modes of 8-Substituted Quinolines

The design of ligands based on the quinoline (B57606) framework is a cornerstone of coordination chemistry. The nitrogen atom within the heterocyclic ring provides a primary coordination site, and substituents at various positions can modulate the ligand's properties. nih.govresearchgate.net In the case of 8-substituted quinolines, the substituent at the 8-position is in close proximity to the nitrogen atom, creating a unique steric and electronic environment that influences its coordination behavior. nih.govresearchgate.net

Exploration of Unidentate and Bidentate Coordination with Transition Metal Centers

8-Substituted quinoline derivatives can act as either unidentate or bidentate ligands. rsc.org Unidentate coordination typically occurs through the nitrogen atom of the quinoline ring. rsc.org However, if the substituent at the 8-position contains a donor atom, such as in 8-hydroxyquinoline (B1678124) or 8-aminoquinoline, the ligand can chelate to a metal center, forming a stable five-membered ring. nih.govnih.gov This bidentate coordination is a common feature in the chemistry of 8-hydroxyquinoline and its derivatives, which form stable complexes with a wide range of metal ions. researchgate.netscirp.orgscirp.orgresearchgate.net The choice between unidentate and bidentate coordination can be influenced by several factors, including the nature of the metal ion, the solvent, and the presence of other ligands in the coordination sphere. rsc.orgckthakurcollege.net For instance, studies on complexes of (8-amino)quinoline show expected bidentate coordination to the metal. nih.gov

Stereoelectronic Influence of the 8-Ethyl and 2-Methyl Substituents on Metal-Ligand Interactions

The substituents on the quinoline ring, specifically the 8-ethyl and 2-methyl groups, exert significant stereoelectronic effects on the resulting metal-ligand interactions. mdpi.comscielo.br The 2-methyl group can introduce steric hindrance around the nitrogen atom, potentially influencing the geometry of the resulting complex and the accessibility of the metal center. nih.gov This steric bulk can disfavor certain coordination geometries, such as octahedral or square-planar, in favor of tetrahedral arrangements to minimize steric clashes. nih.gov

Synthesis and Stoichiometric Characterization of Metal Complexes Formed with 8-Ethyl-2-methylquinoline and its Analogs (e.g., Palladium, Rhodium, Iridium, Lead)

The synthesis of metal complexes with this compound and its analogs typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complexes can be determined using various techniques, including elemental analysis, conductometric titrations, and spectrophotometric methods. scirp.orgscirp.orgresearchgate.net

For example, studies on the coordination chemistry of related 8-alkylquinoline derivatives with palladium, rhodium, and iridium have been reported. rsc.org The synthesis of quinoline-based Pt-Sb complexes has also been explored. acs.org Research on lead(II) complexes with 8-hydroxy-2-methylquinoline has revealed the formation of different polymorphs. chalmers.se The stoichiometry of metal complexes with 8-hydroxyquinoline is often found to be 1:2 (metal:ligand), leading to the formation of square planar or octahedral geometries. scirp.orgscirp.orgresearchgate.net

Table 1: Examples of Synthesized Metal Complexes with Quinoline Derivatives

| Ligand | Metal Ion | Resulting Complex Stoichiometry (M:L) | Reference |

| 8-Hydroxyquinoline | Co(II), Ni(II), Cu(II) | 1:2 | scirp.orgscirp.orgresearchgate.net |

| 8-Isopropylquinoline-2-carboxaldehyde-N-methylimine | Palladium(II) | 1:1 | rsc.org |

| 8-Hydroxy-2-methylquinoline | Lead(II) | Not explicitly stated | chalmers.se |

| Tri(quinolin-8-yl)-λ³-stibane | Platinum(II) | 1:1 | acs.org |

| Di(quinolin-8-yl)-phenyl-λ³-stibane | Platinum(II) | 1:1 | acs.org |

This table is interactive. Click on the headers to sort the data.

Structural Elucidation of this compound Coordination Compounds via X-ray Crystallography

For instance, the crystal structure of a palladium(II) complex with 8-isopropylquinoline-2-carboxaldehyde-N-methylimine revealed that the metal atom is significantly out of the plane of the quinoline ligand to relieve steric strain from the isopropyl group. rsc.org In another example, the X-ray crystal structure of bis(2-methylquinolin-8-olato)(ethyl)n-propyltin(IV) showed an octahedral coordination geometry around the tin atom. rsc.org The structural analysis of various metal complexes with 8-hydroxyquinoline derivatives has also been extensively studied, confirming the bidentate coordination of the ligand. cardiff.ac.uk

Spectroscopic Investigations of Metal-Ligand Bonding and Electronic Structure in Complexes

A variety of spectroscopic techniques are employed to investigate the nature of metal-ligand bonding and the electronic structure of these complexes. bendola.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the ligand to the metal ion. bendola.com Shifts in the vibrational frequencies of the C=N and other functional groups in the ligand upon complexation provide evidence of coordination. bendola.com For example, in complexes of 8-hydroxyquinoline, the disappearance or shift of the O-H band indicates coordination through the hydroxyl oxygen. bendola.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the structure of these complexes in solution. rsc.org Changes in the chemical shifts of the quinoline protons and carbons upon coordination can provide insights into the binding mode and the electronic effects of the metal center. acs.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complexes. scirp.orgresearchgate.net Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, as well as d-d transitions, can provide information about the electronic structure and the geometry of the complex. ims.ac.jpresearchgate.net

X-ray Absorption Spectroscopy (XAS): Soft X-ray absorption spectroscopy can probe the electronic structures of both the metal and the ligand, offering insights into metal-ligand delocalization. ims.ac.jp

Theoretical Frameworks for Predicting Coordination Behavior

Theoretical calculations, particularly Density Functional Theory (DFT), have become an invaluable tool for predicting and understanding the coordination behavior of ligands like this compound. bendola.comtsijournals.comresearchgate.net DFT calculations can be used to:

Optimize the geometry of the ligands and their metal complexes, providing predictions of bond lengths and angles that can be compared with experimental data from X-ray crystallography. bendola.comresearchgate.net

Calculate the energies of different possible coordination modes (e.g., unidentate vs. bidentate) to predict the most stable arrangement.

Analyze the electronic structure of the complexes, including the distribution of frontier molecular orbitals (HOMO and LUMO), to understand the nature of the metal-ligand bond and predict the reactivity of the complex. bendola.comacs.orgtsijournals.com

Simulate spectroscopic properties , such as IR and UV-Vis spectra, to aid in the interpretation of experimental data. bendola.comresearchgate.netresearchgate.net

By combining experimental studies with theoretical modeling, a comprehensive understanding of the coordination chemistry of this compound and its derivatives can be achieved, paving the way for the rational design of new functional materials and catalysts. massey.ac.nz

Catalytic Applications of 8 Ethyl 2 Methylquinoline and Its Derivatives

Homogeneous Catalysis Mediated by 8-Ethyl-2-methylquinoline-Derived Ligands

While specific research focusing exclusively on this compound as a ligand in homogeneous catalysis is limited, the broader class of 8-alkylquinolines serves as a powerful directing group in various transition-metal-catalyzed reactions. The nitrogen atom of the quinoline (B57606) ring and the alkyl group at the C-8 position can form stable cyclometallated complexes with transition metals, enabling selective C-H bond functionalization. researchgate.net

Rhodium(III) complexes, for instance, have been effectively used to catalyze the C(sp³)–H functionalization of 8-alkylquinolines. Research has demonstrated the successful secondary C(sp³)–H amidation of 8-ethylquinolines. researchgate.net In these transformations, the quinoline moiety acts as a bidentate directing group, facilitating the activation of the otherwise inert C-H bond on the ethyl substituent. This approach has been extended to the Rh(III)-catalyzed alkylation of 8-methylquinolines with maleimides, representing a novel catalytic functionalization of sp³ C-H bonds. acs.org

Similarly, palladium-catalyzed C–H fluorination of 8-methylquinoline (B175542) derivatives has been achieved using a nucleophilic fluoride (B91410) source (AgF) and a hypervalent iodine oxidant. beilstein-journals.org The 8-methylquinoline substrate acts as a ligand, directing the palladium catalyst to the benzylic C-H bond for selective fluorination. beilstein-journals.org These examples underscore the potential of this compound to act as a directing group in homogeneous catalysis, guiding metal catalysts to achieve specific and challenging organic transformations. The principles governing these reactions with 8-methyl and 8-ethyl derivatives are directly applicable to the this compound scaffold.

Heterogeneous Catalysis Incorporating this compound Derived Catalysts (e.g., Hybrid Organic-Inorganic Materials)

A significant application of quinoline derivatives in heterogeneous catalysis is the development of hybrid organic-inorganic materials. These materials combine the unique properties of an organic molecule with the stability and robustness of an inorganic support, leading to highly efficient and recyclable catalysts. tubitak.gov.trresearchgate.netresearchgate.net

A prime example is a reusable heterogeneous catalyst prepared by combining 8-hydroxy-2-methylquinoline (a close derivative of the target compound) with a Keggin-structured heteropolyacid, H₄SiW₁₂O₄₀ (silicotungstic acid, STW). nih.govrsc.orgrsc.orgresearchgate.net This creates a novel organic-inorganic hybrid material, designated HMQ-STW, where the organic modifier (8-hydroxy-2-methylquinoline, HMQ) plays a crucial role in forming the heterogeneous system and enhancing its structural stability. nih.govrsc.org Such hybrid catalysts are designed to overcome the drawbacks of homogeneous catalysts, such as corrosion and difficulty in separation, while maintaining high catalytic activity. nih.gov The resulting HMQ-STW material has proven to be a promising solid acid catalyst for various organic reactions. nih.govrsc.org

The development of such hybrid materials is part of a broader effort to create environmentally friendly and efficient catalytic systems. researchgate.netbohrium.com The immobilization of organic catalytic species onto solid supports like silica (B1680970), zeolites, or nanoparticles is a key strategy in green chemistry. nih.govresearchgate.net

Specific Organic Transformations Catalyzed by this compound Derivatives (e.g., Acetal/Ketal Formation)

Derivatives of this compound have shown significant promise in catalyzing specific and valuable organic transformations.

One of the most well-documented applications is the formation of acetals and ketals, which are important reactions for creating protecting groups for carbonyl compounds. nih.govrsc.org The hybrid heterogeneous catalyst HMQ-STW, derived from 8-hydroxy-2-methylquinoline and silicotungstic acid, is highly effective for the ketalization of various ketones with diols like glycol and 1,2-propylene glycol. nih.govresearchgate.netnih.gov The catalyst demonstrates high yields and 100% selectivity for the desired ketal under optimized conditions. nih.govrsc.org A key advantage of this heterogeneous system is its reusability; the HMQ-STW catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity. rsc.orgrsc.org

The reaction conditions for the ketalization of cyclohexanone (B45756) with glycol have been systematically optimized, with factors such as catalyst dosage and reaction temperature playing a crucial role. A maximum yield of 96.0% was achieved at 105 °C. nih.gov

Table 1: Ketalization of Various Carbonyl Compounds with Diols using HMQ-STW Catalyst researchgate.net

Beyond acetalization, derivatives are active in C-H functionalization. Rhodium(III)-catalyzed systems using chiral carboxylic acids have enabled the enantioselective C(sp³)–H alkylation of 8-ethylquinolines with α,β-unsaturated carbonyl compounds. snnu.edu.cn Furthermore, Rh(III) catalysts facilitate the amidation of unactivated C(sp³)–H bonds in 8-methylquinolines, showcasing the versatility of these scaffolds in promoting challenging bond formations. researchgate.netsioc-journal.cn

Rational Design Principles for Catalysts Utilizing Quinoline Scaffolds

The design of effective catalysts based on the quinoline scaffold hinges on several key principles that allow for the tuning of electronic, steric, and photophysical properties. The quinoline framework is highly modular, offering multiple strategic positions for functionalization to optimize it for specific catalytic applications.

Key design principles include:

Directing Group Ability : The nitrogen atom at position 1, often in conjunction with a substituent at position 8, serves as a powerful chelating and directing group. This is fundamental to its use in transition-metal-catalyzed C-H activation, where it forms stable cyclometallated intermediates that guide the catalyst to a specific site, ensuring high regioselectivity. researchgate.net

Steric and Electronic Tuning : Substituents on both the pyridine (B92270) and benzene (B151609) rings of the quinoline scaffold can be varied to modulate the catalyst's activity and selectivity. For instance, in the synthesis of quinoline derivatives, the presence of electron-donating or electron-withdrawing groups on the precursor molecules can influence reaction yields. researchgate.net This tunability allows for the rational design of ligands that can control the stereoselectivity of a reaction, such as in the asymmetric hydrogenation of quinolines. dicp.ac.cn

Immobilization for Heterogeneous Catalysis : For creating robust, reusable catalysts, the quinoline moiety can be functionalized with groups (like a hydroxyl group in 8-hydroxy-2-methylquinoline) that allow it to be grafted or chemically bonded to an inorganic support like silica or a heteropolyacid. tubitak.gov.trnih.gov This combines the catalytic activity of the organic molecule with the stability of the solid support.

Metal-Ligand Cooperation : The design can facilitate metal-ligand cooperation, where the ligand is not merely a spectator but actively participates in the catalytic cycle. This can involve reversible aromatization-dearomatization of the quinoline ring system, which can assist in bond activation processes, such as the heterolytic cleavage of H₂. mdpi.com

Mechanistic Investigations of Catalytic Cycles and Active Site Identification

Understanding the reaction mechanism is crucial for optimizing catalyst performance and designing new, more efficient systems. For catalysts derived from this compound and its analogues, several mechanistic aspects have been investigated.

In transition-metal-catalyzed C-H functionalization, the mechanism typically involves the formation of a cyclometallated intermediate. For Rh(III)-catalyzed amidation of 8-methylquinolines, mechanistic studies suggest that the reaction proceeds via a five-membered rhodacycle intermediate. researchgate.net The quinoline nitrogen coordinates to the metal center, directing the C-H activation of the 8-alkyl group to form the stable metallacycle, which is the key active species for subsequent bond formation.

In the case of the heterogeneous HMQ-STW catalyst used for acetal/ketal formation, the catalytic activity stems from the strong Brønsted acidity of the heteropolyacid component. nih.gov The proposed mechanism for acid-catalyzed ketalization involves the protonation of the carbonyl oxygen by an acid site on the catalyst. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the diol. Subsequent steps involve intramolecular cyclization and dehydration, with the catalyst facilitating proton transfer steps throughout the cycle. The role of the 8-hydroxy-2-methylquinoline modifier is critical for creating a stable, solid catalyst with accessible acid sites, preventing the dissolution that plagues unsupported heteropolyacids. nih.govrsc.org

For hydrogenation reactions, such as that of 8-methylquinoline over a Ru/Al₂O₃ catalyst, the mechanism involves competitive adsorption between the reactant and the product on the catalyst's active sites. rsc.org The initial hydrogenation occurs on the N-heterocycle due to the strong interaction between the quinoline nitrogen atom and the active metal sites. The stronger adsorption of the quinoline reactant compared to the tetrahydroquinoline product can hamper the further hydrogenation of the benzene ring, explaining the selectivity often observed in these systems. rsc.org

Table of Mentioned Compounds

Spectroscopic and Advanced Analytical Characterization of 8 Ethyl 2 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group, the methyl group, and the protons on the quinoline (B57606) ring system. The 2-methyl group would appear as a singlet, while the 8-ethyl group would present as a characteristic triplet for its methyl protons and a quartet for its methylene (B1212753) protons due to spin-spin coupling. The five protons on the aromatic core would produce a complex pattern of doublets, triplets, and multiplets in the downfield region. chemicalbook.com

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments in the molecule. For 8-Ethyl-2-methylquinoline, twelve distinct signals are anticipated: two for the ethyl group, one for the methyl group, and nine for the carbons of the quinoline core (five CH groups and four quaternary carbons). The chemical shifts are influenced by hybridization and the electronegativity of adjacent atoms, with sp²-hybridized carbons of the aromatic system appearing significantly downfield from the sp³-hybridized carbons of the alkyl substituents. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

Note: Predicted values are based on spectral data of related quinoline compounds and general NMR principles. Actual experimental values may vary based on solvent and other conditions. (s=singlet, d=doublet, t=triplet, q=quartet).

To overcome the ambiguities of one-dimensional NMR and provide unequivocal structural proof, two-dimensional (2D) NMR techniques are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT experiment is crucial for differentiating among the various types of carbon atoms based on the number of attached protons. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks, and quaternary carbons would be absent. This would confirm the presence and type of each alkyl carbon and aromatic CH group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached. researchgate.netnih.gov This powerful technique would definitively link the proton assignments to their corresponding carbon atoms in the this compound structure. For example, it would show a cross-peak connecting the proton quartet at ~3.1 ppm to the methylene carbon signal at ~26 ppm, confirming their direct bond within the ethyl group at the C-8 position. beilstein-journals.orguncw.edu

Mass Spectrometry Techniques

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is utilized to measure the mass of a molecule with extremely high accuracy. For this compound (molecular formula: C₁₂H₁₃N), the theoretical monoisotopic mass of the neutral molecule is 171.1048 Da. HRMS analysis, often using a soft ionization technique like electrospray ionization (ESI), would typically measure the mass of the protonated molecule, [M+H]⁺. researchgate.netmdpi.comrsc.org The detection of an ion with a measured m/z value that matches the calculated exact mass to within a few parts per million provides high confidence in the assigned elemental formula, effectively distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for separating volatile compounds and confirming their identity. arabjchem.orgmadison-proceedings.com In this technique, the sample is vaporized and passed through a gas chromatography column, which separates components based on their boiling points and interactions with the column's stationary phase. For a pure sample of this compound, the chromatogram would exhibit a single, sharp peak at a characteristic retention time. brieflands.com

As the compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. The spectrum for this compound would show a prominent molecular ion (M⁺) peak at m/z 171. nih.govnih.gov Additionally, the molecule would undergo predictable fragmentation, creating a unique pattern of fragment ions that serves as a molecular fingerprint, allowing for definitive identification by comparison to spectral libraries.

Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LCMS) is another powerful hyphenated technique for the analysis of organic compounds. beilstein-journals.org ESI is a soft ionization method that typically transfers a proton to the analyte molecule, generating a protonated molecular ion [M+H]⁺. researchgate.netnih.gov For this compound, this would correspond to a primary ion at m/z 172. The coupling with liquid chromatography allows for the separation of compounds from a mixture prior to mass analysis, making it highly suitable for reaction monitoring and purity assessment, especially for compounds that may have limited thermal stability or volatility for GC-MS.

Table 2: Summary of Mass Spectrometry Data for this compound

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups and elucidating the molecular structure of this compound through the analysis of its vibrational modes. The IR spectrum of quinoline and its derivatives is characterized by several distinct absorption bands corresponding to the stretching and bending vibrations of their constituent bonds.

For quinoline derivatives, the aromatic C=C and C=N stretching vibrations typically appear in the region of 1618–1486 cm⁻¹ and around 1429 cm⁻¹, respectively. The presence of the ethyl and methyl substituents on the quinoline ring will give rise to characteristic alkane C-H stretching and bending vibrations. Specifically, the C-H stretching vibrations of the methyl and ethyl groups are expected in the 2850-3000 cm⁻¹ region.

In related substituted quinolines, such as 7-methyl-8-nitroquinoline, characteristic peaks have been observed at 3077 cm⁻¹ (aromatic C-H stretch), 1630 cm⁻¹, 1597 cm⁻¹, and 1569 cm⁻¹ (aromatic ring vibrations). brieflands.com For other quinoline derivatives, carbonyl (C=O) stretching bands, if present, are strong and typically found around 1700–1730 cm⁻¹. mdpi.com For instance, in a study on quinoline-4-carboxylic acid derivatives, C=O and O-H stretching absorptions were detected in the ranges of 1724–1708 cm⁻¹ and 3436–3242 cm⁻¹, respectively. ui.ac.id While this compound lacks a carbonyl group, the analysis of related compounds highlights the utility of IR spectroscopy in confirming the presence or absence of specific functional groups.

The vibrational frequencies obtained from experimental IR spectra can be further validated by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational modes and their corresponding frequencies with good accuracy.

Table 1: Characteristic Infrared Absorption Bands for Quinolines and Related Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | ~3077 | brieflands.com |

| Alkane C-H Stretch | 2850-3000 | |

| Aromatic C=C and C=N Stretch | 1486-1618 | |

| C-N Vibration | 1230-1325 | mdpi.com |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides insights into the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. For quinoline and its derivatives, the electronic spectra are typically characterized by π→π* and n→π* transitions. researchgate.net

The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally observed at lower wavelengths (higher energy), typically in the range of 270–320 nm for quinoline derivatives. The n→π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen atom in the quinoline ring) to a π* antibonding orbital, occur at higher wavelengths (lower energy), around 350–400 nm. These transitions are considered "forbidden" and are therefore less intense than π→π* transitions. usp.br

The position and intensity of these absorption bands can be influenced by the presence of substituents on the quinoline ring and the solvent used for the analysis. unesp.brmdpi.com Substituents can cause a shift in the maximum absorption wavelength (λmax) to longer wavelengths (a bathochromic or red shift) or to shorter wavelengths (a hypsochromic or blue shift). For example, the introduction of substituents like nitro and amino groups to the quinoline backbone has been shown to cause a significant red shift in the λmax. unesp.br In one study, quinoline itself had a λmax of 272 nm, while nitroquinoline and aminoquinoline showed λmax values of 335 nm and 375 nm, respectively, in ethanol. unesp.br

For this compound, the ethyl and methyl groups are expected to cause a slight bathochromic shift compared to unsubstituted quinoline. The UV-Vis spectrum would be useful in confirming the conjugated π-system of the quinoline ring and studying the effect of the alkyl substituents on its electronic properties.

Table 2: Typical Electronic Transitions in Quinoline Derivatives

| Transition | Typical λmax Range (nm) | Reference |

|---|---|---|

| π→π* | 270–320 |

X-ray Crystallography and Diffraction Studies

For quinoline derivatives, single-crystal X-ray diffraction has been widely used to elucidate their structures. researchgate.netuomphysics.netrsc.orgrsc.orgmdpi.comnih.gov The data obtained from these studies, including lattice parameters (a, b, c, α, β, γ) and space group, are essential for understanding the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. bohrium.comuomphysics.net

In a study of a related compound, 8-hydroxy-2-methylquinoline, the asymmetric unit was found to contain two independent molecules linked by O—H···N hydrogen bonds, forming a dimer. researchgate.net While this compound does not have a hydroxyl group to form such strong hydrogen bonds, weaker C-H···π interactions and van der Waals forces would likely govern its crystal packing. The crystal structure of this compound would reveal the precise orientation of the ethyl and methyl groups relative to the quinoline plane.

Computational and Theoretical Investigations of 8 Ethyl 2 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of 8-Ethyl-2-methylquinoline.

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of molecules. mpg.de For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP hybrid functional with a 6-31G(d,p) or similar basis set, are employed to optimize the molecular geometry and predict electronic properties. dergipark.org.tr These calculations help in understanding the distribution of electrons within the this compound molecule, which is crucial for predicting its reactivity and interaction with other molecules. The theory allows for the calculation of various molecular properties that are key to characterizing the compound. rsc.org For instance, DFT can model the electronic effects of the ethyl and methyl substituents on the quinoline ring system.

Key molecular properties of quinoline derivatives that can be determined using DFT include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. dergipark.org.tr

Ionization Potential and Electron Affinity: These properties, related to the HOMO and LUMO energies respectively, provide insights into the molecule's ability to donate or accept electrons. dergipark.org.tr

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated to further understand the molecule's reactive nature. dergipark.org.trrsc.org

| Property | Typical Calculated Value/Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.5 to 3.0 Debye | Measures molecular polarity |

| Electronegativity (χ) | 3.5 to 4.5 eV | Describes the tendency to attract electrons |

| Chemical Hardness (η) | 2.0 to 2.5 eV | Measures resistance to change in electron distribution |

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation of compounds.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.net DFT calculations, often combined with specific functionals like M06-2X or MPW1PW91, can provide highly accurate predictions of chemical shifts, with deviations of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable for similar compounds. nih.gov Machine learning algorithms are also emerging as powerful tools for predicting ¹H chemical shifts with high accuracy. nih.gov These predictions are crucial for assigning experimental spectra and confirming the molecular structure. nih.govchemaxon.com

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions and corresponding UV-Vis absorption maxima. rsc.orgrsc.org For quinoline derivatives, these calculations can predict the π→π* and n→π* transitions. The calculated absorption spectra are often compared with experimental data for validation. For related quinoline systems, absorption bands are typically predicted in the range of 270–400 nm. researchgate.net

Computational studies are instrumental in mapping out reaction pathways and understanding the factors that control regioselectivity. For reactions involving quinoline derivatives, DFT calculations can be used to model transition states and intermediates. This helps in determining the most energetically favorable reaction mechanism. For example, in reactions like C-H activation, computational models can distinguish between different potential mechanisms, such as concerted metalation-deprotonation (CMD). scispace.comresearchgate.net The presence of substituents, like the ethyl and methyl groups in this compound, can influence the electron density at different positions on the quinoline ring, thereby directing the outcome of electrophilic or nucleophilic substitution reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For a molecule like this compound, MD simulations can be used to explore its conformational landscape, particularly the rotation of the ethyl group. These simulations are also powerful for studying intermolecular interactions, for instance, how the molecule might interact with a biological target or a solvent. nih.gov By simulating the system over time, researchers can understand the stability of different conformations and the nature of non-covalent interactions like hydrogen bonding and π–π stacking. nih.govnih.gov

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Structural Features and Electronic Properties

Chemoinformatics and QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. kg.ac.rsresearchgate.net For quinoline derivatives, QSAR models are developed to predict activities like antimicrobial or anticancer effects based on calculated molecular descriptors. dergipark.org.trresearchgate.net

These descriptors can be categorized as:

Topological: Based on the 2D representation of the molecule. kg.ac.rs

Electronic: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges). dergipark.org.tr

Hydrophobic: Such as the logarithm of the partition coefficient (logP). researchgate.net

Steric: Related to the size and shape of the molecule. researchgate.net

By analyzing a series of related quinoline compounds, QSAR models can identify which structural features and electronic properties are most important for a particular activity, guiding the design of new, more potent derivatives. researchgate.netresearchgate.net

Topological Analysis of Electron Density and Electrostatic Potential Mapping.sci-hub.seresearchgate.net

Topological analysis of the electron density, often within the framework of the Quantum Theory of Atoms in Molecules (QTAIM), provides a detailed picture of chemical bonding. jussieu.frresearchgate.net This analysis identifies critical points in the electron density that characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds). researchgate.net

Electrostatic potential (ESP) mapping visualizes the charge distribution on the molecular surface. mdpi.comscience.gov For this compound, an ESP map would reveal the electron-rich and electron-poor regions of the molecule. sci-hub.se Typically, the nitrogen atom in the quinoline ring is a site of negative potential (nucleophilic), making it a likely site for protonation or interaction with electrophiles. sci-hub.semdpi.com The aromatic rings and alkyl substituents will have different potential characteristics that influence intermolecular interactions. mdpi.com These maps are crucial for understanding and predicting how the molecule will interact with other species.

Theoretical Rationalization of Coordination Behavior and Metal-Ligand Bonding

Computational and theoretical chemistry provide powerful tools to understand and predict the coordination behavior of ligands and the nature of the bonds they form with metal ions. For this compound, theoretical investigations, primarily using Density Functional Theory (DFT), offer insights into its electronic structure, steric influences, and the resulting metal-ligand interactions. These studies help rationalize experimental observations and guide the synthesis of new coordination compounds.

The coordination of this compound to a metal center is primarily dictated by the lone pair of electrons on the quinoline nitrogen atom. However, the substituents on the quinoline ring—the ethyl group at the 8-position and the methyl group at the 2-position—play a crucial role in modulating its coordination properties. The ethyl group, in particular, can exert significant steric hindrance, influencing the geometry of the resulting metal complex and potentially the stability of the metal-ligand bond.

DFT calculations on related quinoline derivatives provide a framework for understanding the behavior of this compound. For instance, studies on the adsorption of 8-methylquinoline (B175542) on a Ruthenium surface have shown that the molecule tends to align parallel to the metal surface, facilitating a strong interaction between the nitrogen atom and the metal. rsc.org In these calculations, the Ru-N distance was found to be approximately 2.150 Å with a significant adsorption energy of 1.8 eV, indicating a strong coordination interaction. rsc.org This strong interaction is attributed to the donation of electron density from the nitrogen atom to the metal center. rsc.org

The electronic properties of the quinoline ring system are key to its coordination ability. The nitrogen atom introduces a significant dipole moment and creates a region of high electron density, making it a potent Lewis base. Theoretical calculations can quantify this through parameters like the Hirshfeld charge on the nitrogen atom. For 8-methylquinoline, the calculated electronic charge on the nitrogen heteroatom is -0.158, confirming its electron-rich nature and availability for coordination. rsc.org

The steric bulk of the 8-ethyl group is a major factor that theoretical models must consider. This group can clash with other ligands in the metal's coordination sphere or with the metal center itself. This steric repulsion can lead to distorted coordination geometries or even prevent the formation of certain complexes. In related systems, such as complexes of 8-isopropylquinoline-2-carboxaldehyde-N-methylimine with palladium, significant structural distortions are observed to relieve the steric strain between the bulky alkyl group at the 8-position and the metal center. rsc.org For this compound, similar effects are anticipated, where the ethyl group influences the orientation of the quinoline ring relative to the metal and other ligands.

Ligand field theory (LFT) and molecular orbital (MO) theory are fundamental concepts that underpin the theoretical rationalization of metal-ligand bonding. brahmanandcollege.org.inlibretexts.orggoogle.com When this compound coordinates to a transition metal, the interaction between the ligand's donor orbital (the nitrogen lone pair) and the metal's d-orbitals leads to the formation of bonding and antibonding molecular orbitals. The energy splitting of the d-orbitals, a central concept in LFT, is influenced by the strength of this interaction. libretexts.org Strong-field ligands cause a larger energy splitting, which can affect the electronic and magnetic properties of the complex. The specific properties of this compound as a ligand, including its basicity and steric profile, will determine its position in the spectrochemical series and its influence on the d-orbital splitting.

Computational studies can also predict the preferred coordination numbers and geometries. Depending on the metal ion, its oxidation state, and the presence of other ligands, this compound can participate in the formation of various coordination geometries, such as tetrahedral, square planar, or octahedral. brahmanandcollege.org.in Theoretical modeling can calculate the relative energies of these different arrangements, thereby predicting the most stable structure.

The table below summarizes key theoretical parameters for 8-methylquinoline, a close structural analog of this compound, which provide a basis for understanding the coordination behavior of the ethyl-substituted compound.

| Parameter | Value | Significance | Source |

| Adsorption on Ru(001) Surface | |||

| Adsorption Energy | 1.8 eV | Indicates a strong interaction and stable adsorption on the metal surface. | rsc.org |

| Ru-N Distance | 2.150 Å | Represents the bond length between the quinoline nitrogen and the ruthenium atom. | rsc.org |

| Electronic Properties | |||

| Hirshfeld Charge on N | -0.158 | Quantifies the negative charge on the nitrogen atom, indicating its Lewis basicity. | rsc.org |

It is important to note that while data for 8-methylquinoline is instructive, the presence of an ethyl group in this compound will introduce greater steric demands, which could lead to longer metal-ligand bond distances and potentially lower coordination energies compared to its methyl analog, depending on the specific metal and coordination environment.

Future Research Directions and Emerging Trends in 8 Ethyl 2 Methylquinoline Chemistry

Development of Novel and Atom-Economical Synthetic Pathways

While traditional methods for quinoline (B57606) synthesis like the Skraup and Doebner-von Miller reactions are well-established, future research is increasingly directed towards greener, more efficient, and atom-economical alternatives. A major trend is the move away from hazardous reagents and harsh conditions towards more environmentally benign processes.

Key research directions include:

Heterogeneous Catalysis: The development of solid acid catalysts, such as zeolites, K10 montmorillonite (B579905), and amorphous silica-alumina, is a promising avenue for the vapor-phase synthesis of 8-Ethyl-2-methylquinoline. researchgate.net These catalysts offer significant advantages, including ease of separation, reusability, and reduced waste generation compared to homogeneous catalysts. Research aims to develop novel catalysts with higher activity and stability to improve reaction yields and longevity. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.comresearchgate.net The application of microwave heating in conjunction with environmentally friendly catalysts, such as the solid polymer electrolyte Nafion® NR50, represents a significant advancement. mdpi.com This approach can drastically reduce reaction times, improve energy efficiency, and often leads to higher yields of substituted quinolines. mdpi.com

One-Pot Reactions: Designing multi-component, one-pot syntheses is a core principle of green chemistry. Future pathways will likely focus on combining starting materials, such as substituted anilines and aldehydes or other simple precursors, in a single reaction vessel to form the this compound scaffold, thereby minimizing intermediate isolation steps and solvent usage. researchgate.net

| Synthetic Approach | Catalyst Type | Key Advantages | Relevant Findings |

|---|---|---|---|

| Vapor-Phase Synthesis | Solid Acid Catalysts (e.g., K10 montmorillonite, mixed metal oxides) | Environmentally friendly, overcomes issues of homogeneous catalysis, suitable for continuous processes. | A 41% yield of 2-methyl-8-ethylquinoline was achieved from 2-ethylaniline (B167055) and ethylene (B1197577) glycol over a K10 montmorillonite catalyst. researchgate.net |

| Microwave-Assisted Synthesis | Solid Acid Catalysts (e.g., Nafion® NR50) | Rapid heating, reduced reaction times, high yields, environmentally friendly. | Synthesis of various 2-ethyl-3-methylquinolines from anilines and propionaldehyde (B47417) achieved good to excellent yields. mdpi.com |

| Atom-Economical Amidation | Heterogeneous Acid Catalysts | Reduces chemical waste, high process mass intensity, facile workup. | While demonstrated for N-arylamides, the principle of using activated esters with recyclable catalysts is a key future direction for related syntheses. acs.org |

Exploration of Advanced Catalytic Applications Across Diverse Chemical Reactions

Beyond its synthesis, this compound and its derivatives hold significant potential as ligands in transition metal catalysis. The nitrogen atom in the quinoline ring can coordinate with metal centers, influencing their electronic properties and steric environment, which in turn can control the catalytic activity and selectivity of chemical reactions.

Emerging trends in this area involve:

C-H Bond Activation: A major goal in modern organic chemistry is the direct functionalization of C-H bonds. Research into ruthenium(II)-catalyzed amidation at the C(sp3)-H bond of 8-methylquinolines has shown the directing-group potential of the quinoline nitrogen. researchgate.net Future work could explore the use of this compound as a scaffold for developing new ligands that facilitate the selective activation and functionalization of C-H bonds in other molecules.

Asymmetric Catalysis: Chiral quinoline-based ligands are crucial in asymmetric synthesis. By introducing chirality into the this compound structure or by using it as a backbone for more complex chiral ligands, new catalysts could be developed for enantioselective reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for organic synthesis. Quinoline derivatives can act as photosensitizers or ligands in photoredox systems. Future research could investigate the photophysical properties of this compound-based metal complexes and their application in light-driven chemical transformations.

Integration of this compound into Advanced Materials Science and Nanotechnology

The rigid, planar structure and electronic properties of the quinoline core make it an excellent building block for advanced materials. While much of the existing research has focused on 8-hydroxyquinoline (B1678124), the principles can be extended to this compound. scispace.com

Future research directions are focused on:

Organic Electronics: 8-Hydroxyquinoline derivatives are well-known for their use in organic light-emitting diodes (OLEDs) due to their ability to form stable, fluorescent metal complexes (with aluminum, for example). scispace.com By functionalizing this compound with hydroxyl or other coordinating groups, novel materials for OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) could be developed.

Chemosensors: The ability of the quinoline scaffold to chelate metal ions, often resulting in a significant change in fluorescence, makes it ideal for creating chemosensors. scispace.com Research could focus on designing derivatives of this compound that exhibit high selectivity and sensitivity for specific metal ions, with applications in environmental monitoring and biological imaging.

Metal-Organic Frameworks (MOFs): The quinoline moiety can be incorporated into organic linkers used to construct MOFs. These materials have ultra-high surface areas and tunable pore sizes, making them suitable for gas storage, separation, and catalysis. This compound-based linkers could introduce new functionalities and properties into MOF structures.

Application of Hyphenated and In Situ Spectroscopic Characterization Techniques

A thorough understanding of the structure, properties, and reaction dynamics of this compound is essential for its development. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are routinely used, future research will increasingly rely on more advanced and integrated analytical methods. nih.goviucr.org

Emerging trends in characterization include:

Hyphenated Techniques: The coupling of separation techniques with spectroscopy, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-NMR (LC-NMR), will be crucial for analyzing complex reaction mixtures during synthesis and for metabolism studies of biologically active derivatives.

In Situ Spectroscopy: To gain deeper mechanistic insights, in situ spectroscopic techniques are invaluable. For instance, using in situ IR or Raman spectroscopy to monitor the concentrations of reactants, intermediates, and products in real-time can help elucidate reaction pathways and optimize catalytic processes involving this compound.

Advanced Mass Spectrometry: Techniques such as Collision-Induced Dissociation (CID) and High-Resolution Mass Spectrometry (HRMS) are vital for the unambiguous structural confirmation of novel derivatives and their metal complexes. iucr.org Predicting collision cross-section values can further aid in structural identification. uni.lu

| Technique | Application Area | Potential Insights |

| In Situ FTIR/Raman | Reaction Monitoring | Real-time tracking of intermediate formation, catalyst behavior, and reaction kinetics. |

| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Unambiguous assignment of proton and carbon signals for complex derivatives. |

| X-ray Crystallography | Solid-State Structure | Precise determination of bond lengths, bond angles, and intermolecular interactions in crystals of the compound and its derivatives. nih.govnih.gov |

| Differential Scanning Calorimetry (DSC) | Thermal Properties | Measurement of melting points, phase transitions, and thermal stability. nist.govresearchgate.net |

Deepening Theoretical Understanding through Multiscale Computational Methodologies

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental research. For this compound, theoretical studies can accelerate the discovery of new applications and synthetic routes.

Future computational efforts will likely involve:

Quantum Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to predict molecular geometries, electronic structures, spectroscopic properties (NMR, IR, UV-vis), and reaction energetics. This can help in understanding reaction mechanisms for its synthesis and in designing derivatives with tailored electronic properties for materials applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological activity. nih.govnih.govmdpi.com By developing robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), researchers can rationally design new this compound derivatives with enhanced potency for specific biological targets. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound and its derivatives in complex environments, such as in solution or interacting with a biological macromolecule. This can provide insights into solvation effects, conformational flexibility, and binding modes with proteins or receptors, which is crucial for drug design and understanding its role in materials.

Multiscale Modeling: The integration of different computational methods across multiple scales of time and complexity will provide a more comprehensive understanding. For example, using DFT to parameterize force fields for large-scale MD simulations can bridge the gap between electronic structure and macroscopic behavior, offering a powerful predictive tool for designing new materials and catalytic systems.

Q & A

Q. What are the established synthetic routes for 8-ethyl-2-methylquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions or modifications of pre-functionalized quinoline scaffolds. For example, Friedländer condensation using ethyl-substituted ketones and amino-substituted aldehydes can yield the quinoline core, followed by selective alkylation at the 2-position . Key factors include:

- Catalyst selection : Acidic or basic conditions influence regioselectivity.

- Temperature control : High temperatures (>120°C) may lead to side reactions like over-alkylation.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating high-purity products .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : and NMR can confirm substitution patterns. For instance, the methyl group at C2 appears as a singlet (~δ 2.6 ppm), while ethyl protons at C8 show splitting due to coupling with adjacent hydrogens .

- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, critical for understanding electronic effects. A recent study reported a mean C–C bond length of 1.403 Å in the quinoline ring, with deviations <0.003 Å .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 186.25 for CHN) .

Q. How can researchers screen this compound for preliminary biological activity?

Methodological Answer:

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria. Compare with controls like ciprofloxacin .

- Enzyme inhibition studies : Employ fluorescence-based assays (e.g., for kinase or protease targets) with ATP/NADH cofactors. IC values can be calculated using dose-response curves .

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC thresholds <50 µM indicate potential therapeutic relevance .

Advanced Research Questions

Q. How can this compound be modified to enhance fluorescence properties for zinc sensing applications?

Methodological Answer:

- Substituent engineering : Introducing electron-withdrawing groups (e.g., nitro or hydroxy at C8) red-shifts emission wavelengths. For example, 8-hydroxy derivatives exhibit a 70 nm blue shift and quantum yield increases from 0.004 to 0.70 .

- Coordination chemistry : Chelation with Zn via the quinoline N and hydroxyl O atoms enhances fluorescence via CHEF (chelation-enhanced fluorescence). Optimize solvent polarity (e.g., DMSO/HO mixtures) to stabilize the metal complex .

Q. What strategies address contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Structural validation : Re-evaluate compound purity via HPLC (>95%) and confirm stereochemistry using circular dichroism (CD) if chiral centers exist .

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC values for anticancer activity often arise from inconsistent cell viability protocols .

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or trends .

Q. How can palladium-catalyzed C–H functionalization improve the synthesis of this compound derivatives?

Methodological Answer: